![molecular formula C44H80NO8P B025636 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 107173-11-5](/img/structure/B25636.png)
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BOPA, is a synthetic phospholipid that has gained attention in the scientific community due to its potential applications in drug delivery and gene therapy. BOPA is a cationic lipid that can self-assemble into liposomes, which are spherical vesicles that can encapsulate drugs or genetic material.
作用機序
The mechanism of action of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves the formation of liposomes, which can fuse with cell membranes and deliver their cargo to the cytoplasm. This compound liposomes have been shown to enter cells via endocytosis and release their contents into the cytoplasm. The cationic nature of this compound can also interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. However, high doses of this compound can cause hemolysis and liver toxicity in animal models. This compound has also been shown to induce an immune response in mice, which could limit its clinical use.
実験室実験の利点と制限
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have several advantages for lab experiments, including their ability to efficiently deliver cargo to cells and their low toxicity. However, this compound liposomes can be difficult to prepare and characterize, and their stability can be affected by environmental factors, such as temperature and pH.
将来の方向性
Future research on 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate could focus on improving the stability and efficiency of this compound liposomes, as well as exploring their potential applications in gene therapy and drug delivery. Other future directions could include investigating the immune response to this compound and developing strategies to mitigate its effects. Additionally, this compound could be used as a tool to study the mechanisms of membrane fusion and endocytosis in cells.
合成法
The synthesis of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves several steps, including the reaction of 2,3-dimethoxypropane with 2,3-dimethoxypropylphosphonic acid to form 2,3-bis[(2,3-dimethoxypropoxy)phosphoryl]propanol. This intermediate is then reacted with 2-(trimethylammonio)ethyl methacrylate chloride to form this compound. The final product is purified using column chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in drug delivery and gene therapy. The cationic nature of this compound allows it to form complexes with negatively charged molecules, such as DNA or RNA, which can be delivered to cells. This compound liposomes have been shown to efficiently deliver siRNA to cancer cells, resulting in downregulation of target genes and inhibition of tumor growth. This compound has also been used to deliver plasmid DNA encoding therapeutic proteins, such as erythropoietin, to treat anemia in animal models.
特性
CAS番号 |
107173-11-5 |
|---|---|
分子式 |
C44H80NO8P |
分子量 |
782.1 g/mol |
IUPAC名 |
2,3-bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30-37,42H,6-29,38-41H2,1-5H3/b32-30+,33-31+,36-34+,37-35+ |
InChIキー |
UZBZIHXSLHMNPD-PRKTVKFGSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C=C/C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C=C/CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCCCC |
同義語 |
L-ALPHA-PHOSPHATIDYLCHOLINE, DI-TRANS-2, TRANS-4-OCTADECADIENOYL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




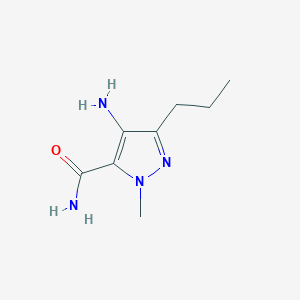

![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)

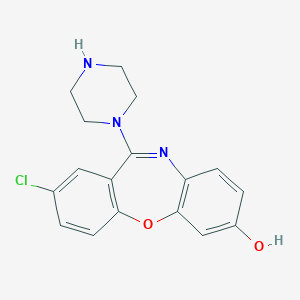
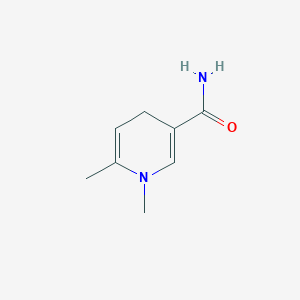


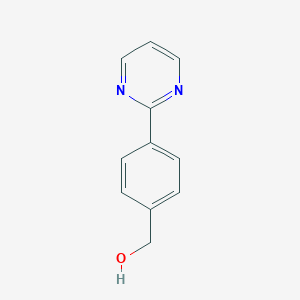
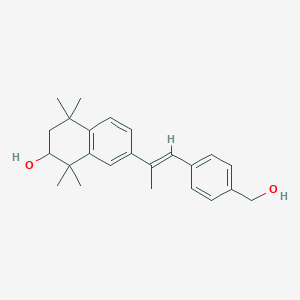
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)

